molecular formula C24H18Br2N8 B14505259 1,1'-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide CAS No. 62786-34-9

1,1'-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide

Cat. No.: B14505259
CAS No.: 62786-34-9
M. Wt: 578.3 g/mol
InChI Key: MHFCBQGWSVZROF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 1,1’-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-phenylimidazo[1,2-a]pyrimidine with a diazene precursor under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide involves its interaction with cellular targets such as DNA and enzymes. The diazene bridge allows the compound to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of essential cellular functions. This interaction can trigger apoptosis in cancer cells, making it a promising anticancer agent .

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-a]pyrimidines such as:

  • 2-phenylimidazo[1,2-a]pyrimidine
  • 1,1’-Diazenediylbis(2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide

Compared to these compounds, 1,1’-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide exhibits unique properties due to the presence of the phenyl groups and the diazene bridge, which enhance its biological activity and chemical stability.

Properties

CAS No.

62786-34-9

Molecular Formula

C24H18Br2N8

Molecular Weight

578.3 g/mol

IUPAC Name

bis(2-phenylimidazo[1,2-a]pyrimidin-4-ium-1-yl)diazene;dibromide

InChI

InChI=1S/C24H18N8.2BrH/c1-3-9-19(10-4-1)21-17-29-15-7-13-25-23(29)31(21)27-28-32-22(20-11-5-2-6-12-20)18-30-16-8-14-26-24(30)32;;/h1-18H;2*1H/q+2;;/p-2

InChI Key

MHFCBQGWSVZROF-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C2=C[N+]3=CC=CN=C3N2N=NN4C(=C[N+]5=CC=CN=C45)C6=CC=CC=C6.[Br-].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.